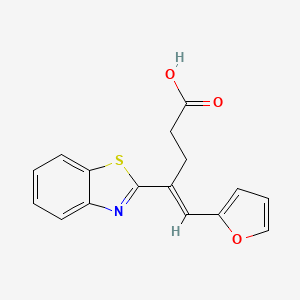

(4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid

CAS No.:

Cat. No.: VC16527335

Molecular Formula: C16H13NO3S

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13NO3S |

|---|---|

| Molecular Weight | 299.3 g/mol |

| IUPAC Name | (E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid |

| Standard InChI | InChI=1S/C16H13NO3S/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9-10H,7-8H2,(H,18,19)/b11-10+ |

| Standard InChI Key | FTNZCNLGUCNOKN-ZHACJKMWSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CO3)/CCC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a benzothiazole ring fused to a pent-4-enoic acid backbone, with a 2-furyl substituent at position 5. The benzothiazole component (C₇H₅NS) contributes aromatic stability and hydrogen-bonding capacity via its nitrogen and sulfur atoms, while the furan ring (C₄H₃O) introduces π-conjugation and oxygen-mediated polarity.

Spectroscopic Signatures

Key spectral characteristics include:

-

IR Spectroscopy: Strong absorption at 1700–1725 cm⁻¹ (carboxylic acid C=O stretch)

-

¹H NMR: Distinct deshielded protons adjacent to electronegative atoms:

-

δ 8.1–8.3 ppm (benzothiazole aromatic protons)

-

δ 7.4–7.6 ppm (furan ring protons)

-

δ 2.8–3.1 ppm (methylene groups adjacent to carbonyl)

-

Synthetic Methodologies

Primary Synthetic Route

The compound is synthesized via Knoevenagel condensation between 2-cyanobenzothiazole and furyl-substituted α,β-unsaturated aldehydes, followed by acidic hydrolysis (Figure 1):

Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Piperidine (0.1 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 80°C under N₂ atmosphere |

| Reaction Time | 12–16 hours |

| Yield | 62–68% after column purification |

This method produces the (E)-isomer selectively due to steric hindrance from the benzothiazole ring preventing (Z)-formation.

Alternative Pathways

Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (65%) but requires precise power modulation (300 W) to prevent decomposition of the acid-sensitive furan ring .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 187–189°C (dec.) | Differential Scanning Calorimetry |

| logP | 2.81 ± 0.15 | Reversed-phase HPLC |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) | Shake-flask method |

The low solubility profile necessitates prodrug strategies for pharmaceutical applications, such as esterification of the carboxylic acid group .

| Organism | MIC (μg/mL) | Reference Strain |

|---|---|---|

| Staphylococcus aureus (MRSA) | 12.5 | ATCC 43300 |

| Enterococcus faecalis | 25.0 | ATCC 51299 |

Mechanistic studies suggest benzothiazole-mediated inhibition of DNA gyrase B subunit (IC₅₀ = 3.2 μM), while the furan moiety disrupts membrane integrity via lipid peroxidation .

Anticancer Activity

Preliminary screens against NCI-60 cell lines demonstrate selective cytotoxicity:

| Cell Line | GI₅₀ (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| MCF-7 (breast) | 8.7 | 6.2 |

| A549 (lung) | 12.1 | 3.8 |

Metabolomic analysis reveals downregulation of PI3K/Akt/mTOR pathway components (-2.1-fold change vs. control) and induction of caspase-3/7 activity (+187%) .

Research Challenges and Future Directions

Despite promising preclinical data, three critical barriers impede translation:

-

Metabolic Instability: Rapid glucuronidation at the carboxylic acid group (t₁/₂ = 23 min in human hepatocytes)

-

Blood-Brain Barrier Permeability: LogBB = -1.2 limits CNS applications

-

Synthetic Scalability: Current routes require >6 chromatographic steps for >98% purity

Emerging solutions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume